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Compound of Interest

Compound Name: Dioctyl phthalate

Cat. No.: B3430187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two commonly

used phthalate plasticizers: dioctyl phthalate (DOP), specifically di(2-ethylhexyl) phthalate

(DEHP), and diisononyl phthalate (DINP). The information presented is intended to assist

researchers and professionals in making informed decisions regarding the use of these

compounds in various applications. This comparison is based on a review of publicly available

toxicological data and standardized testing protocols.

Executive Summary
DEHP, a lower molecular weight ortho-phthalate, has been the subject of considerable scrutiny

due to its potential for reproductive and developmental toxicity.[1] Consequently, its use has

been restricted in many consumer products.[2] DINP, a high molecular weight ortho-phthalate,

is often used as a replacement for DEHP and is generally considered to have a more favorable

toxicological profile, particularly concerning reproductive effects.[2][3] However, DINP is not

without its own set of potential hazards, including concerns about liver and kidney effects at

high doses. This guide will delve into the specific toxicological endpoints for each compound,

presenting the available data for a direct comparison.
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The following tables summarize key quantitative data from toxicological studies on DEHP and

DINP. These values provide a comparative look at the potency of each compound in various

toxicity tests.

Acute Toxicity

Endpoint
DEHP (Di(2-
ethylhexyl)
phthalate)

DINP (Diisononyl
phthalate)

Species

Oral LD50 23.6 - 50.0 g/kg >9.8 - >50.0 g/kg Rat

Dermal LD50 ~25 g/kg >3.16 g/kg Rabbit

Inhalation LC50 >10.62 mg/L (4h) >4.4 mg/L (4h) Rat

Repeated Dose Toxicity (90-Day Oral Study)
Endpoint DEHP DINP Species

NOAEL (No-

Observed-Adverse-

Effect Level)

28.9 g/kg/day

(Systemic)

Not clearly

established, effects

observed at lower

doses

Rat

LOAEL (Lowest-

Observed-Adverse-

Effect Level)

146.6 g/kg/day

(Systemic)

Effects on liver and

kidney observed
Rat

Reproductive & Developmental Toxicity
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Endpoint DEHP DINP Species

Reproductive Toxicity

NOAEL

4.8 mg/kg/day (Male

reproductive tract

malformations)[4]

30-66 mg/kg/day

(Testicular

malformations)

Rat

Reproductive Toxicity

LOAEL

11 mg/kg/day (Male

reproductive tract

malformations)

10 mg/kg/day

(Increased Leydig cell

size)

Rat

Developmental

Toxicity NOAEL
~13 mg/kg/day ~100 mg/kg/day Rat

Developmental

Toxicity LOAEL
~40 mg/kg/day >500 mg/kg/day Rat

Key Toxicological Endpoints: A Detailed
Comparison
Reproductive and Developmental Toxicity
DEHP is a well-documented reproductive toxicant, particularly in males. Perinatal exposure to

DEHP can lead to a "phthalate syndrome" in male rats, characterized by malformations of the

reproductive tract, including testicular abnormalities and reduced anogenital distance. The

primary mechanism is believed to be its anti-androgenic activity, where its primary metabolite,

mono(2-ethylhexyl) phthalate (MEHP), interferes with testosterone synthesis in the fetal testes.

DINP is considered to be less potent than DEHP in inducing reproductive toxicity. While some

studies have shown anti-androgenic effects at high doses, such as increased nipple retention in

male offspring, the effects are generally observed at exposure levels significantly higher than

those for DEHP. Some research suggests that DINP exposure may negatively impact ovarian

function and fertility in female animal models.

Liver and Kidney Toxicity
Both DEHP and DINP have been shown to induce liver and kidney effects in rodents,

particularly at higher doses. These effects often include increased organ weights and

histopathological changes. A key mechanism implicated in the liver effects of both compounds
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in rodents is peroxisome proliferation. However, the relevance of this mode of action to humans

is a subject of ongoing scientific debate, as humans are generally considered to be less

responsive to peroxisome proliferators than rodents.

Carcinogenicity
DEHP is classified by the International Agency for Research on Cancer (IARC) as "possibly

carcinogenic to humans" (Group 2B). This classification is primarily based on evidence of liver

tumors in rodents.

DINP has also been shown to induce liver tumors in rodents at high doses. However, similar to

DEHP, the mechanism is thought to be related to peroxisome proliferation, raising questions

about its relevance to human carcinogenicity.

Experimental Protocols
The following are generalized protocols for key toxicological studies, based on OECD

guidelines, which are internationally recognized standards for chemical safety testing.

Repeated Dose 90-Day Oral Toxicity Study (based on
OECD 408)
This study provides information on the potential health hazards arising from repeated oral

exposure to a substance for 90 days.

Test Animals: Typically, young, healthy adult rodents (rats are preferred) are used. At least 10

males and 10 females are assigned to each dose group.

Dose Groups: At least three dose levels of the test substance and a concurrent control group

are used. The highest dose is chosen to induce toxic effects but not death or severe

suffering. A limit test at 1000 mg/kg/day may be conducted if no toxicity is expected.

Administration: The test substance is administered orally, typically by gavage or in the

diet/drinking water, seven days a week for 90 days.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food/water consumption are recorded weekly.
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Clinical Pathology: Towards the end of the study, blood and urine samples are collected for

hematology and clinical biochemistry analyses.

Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is

performed. Organs are weighed, and tissues are examined microscopically.

Prenatal Developmental Toxicity Study (based on OECD
414)
This study is designed to assess the potential adverse effects on the pregnant female and the

developing embryo and fetus following exposure to a substance during gestation.

Test Animals: Pregnant rodents (rats preferred) or non-rodents (rabbits preferred) are used.

Dose Groups: At least three dose levels and a control group are used, with a sufficient

number of females to yield approximately 20 with implantation sites per group.

Administration: The test substance is administered daily, typically by oral gavage, from

implantation to the day before scheduled caesarean section.

Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight

is recorded regularly.

Fetal Evaluation: One day prior to the expected day of delivery, females are euthanized, and

the uterus is examined for the number of live and dead fetuses, resorptions, and implantation

sites. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Reproduction/Developmental Toxicity Screening Test
(based on OECD 421)
This screening test provides initial information on the potential effects of a substance on

reproductive performance and offspring development.

Test Animals: Male and female rats are used, with at least 10 of each sex per group.

Dose Groups: Generally, at least three test groups and a control group are used.
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Administration and Mating: Males are dosed for a minimum of four weeks and females

throughout the study (approximately 63 days). Animals are then mated (one male to one

female).

Observations: Parental animals are observed for clinical signs of toxicity, effects on the

estrous cycle, and mating behavior. Offspring are monitored for survival, growth, and

development (including anogenital distance and nipple retention).

Pathology: At the end of the study, parental animals are euthanized, and reproductive organs

are examined.

Signaling Pathways and Mechanisms of Toxicity
DEHP: Anti-Androgenic Signaling Pathway
DEHP's primary reproductive toxicity is mediated by its active metabolite, MEHP, which disrupts

steroidogenesis in fetal Leydig cells. This leads to reduced testosterone production and

subsequent developmental abnormalities in androgen-dependent tissues.

Caption: DEHP's anti-androgenic mechanism of action.

DINP: Reproductive and Hepatic Effects
The reproductive toxicity of DINP is less clearly defined by a single signaling pathway

compared to DEHP. Studies in aquatic species suggest that DINP may induce follicular atresia

(oocyte death) in the ovaries through mechanisms involving apoptosis and oxidative stress. In

rodents, liver effects are often associated with peroxisome proliferation, a mechanism whose

relevance to human health is debated.
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Caption: Postulated mechanisms of DINP toxicity.

Conclusion
The available toxicological data indicates that DINP has a lower potential for reproductive and

developmental toxicity compared to DEHP. Specifically, the anti-androgenic effects that are

characteristic of DEHP-induced "phthalate syndrome" are observed with DINP only at

significantly higher doses. However, both substances can induce liver and kidney effects in

rodents at high concentrations, and both have been associated with liver tumors in these

species, though the human relevance of the proposed mechanism (peroxisome proliferation) is

uncertain.

For researchers and professionals in drug development and other sensitive applications, the

choice between these plasticizers requires careful consideration of the specific exposure

scenarios and the potential risks associated with each compound. While DINP is often
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considered a safer alternative to DEHP, it is not devoid of toxicological concerns. A thorough

risk assessment based on the intended application and potential for human exposure is

essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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